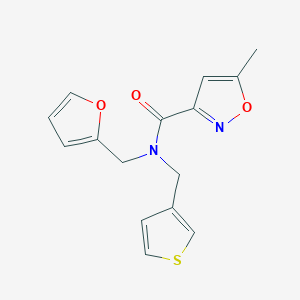

N-(furan-2-ylmethyl)-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide

Description

N-(furan-2-ylmethyl)-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide is a heterocyclic compound featuring an isoxazole core substituted with methyl, furan-2-ylmethyl, and thiophen-3-ylmethyl groups. The compound’s synthesis likely involves multi-step reactions, including cyclization and carboxamide formation, similar to related isoxazole derivatives . Its molecular formula, inferred from analogs, is approximately C₁₆H₁₅N₃O₃S, with a molecular weight of ~329.4 g/mol (estimated from ).

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-5-methyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-11-7-14(16-20-11)15(18)17(8-12-4-6-21-10-12)9-13-3-2-5-19-13/h2-7,10H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOZBRFYUJKOSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N(CC2=CSC=C2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and thiophene derivatives. These derivatives are then reacted under controlled conditions to form the isoxazole ring. Common reagents used in these reactions include strong bases, acids, and coupling agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromic acid may be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted isoxazole derivatives.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may serve as potential inhibitors for various biological targets.

Medicine: The compound and its derivatives are being explored for their therapeutic potential, including anticancer and anti-inflammatory properties.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Attributes of Comparable Compounds

Structure-Activity Relationship (SAR) Insights

- Heteroaromatic Substituents: The presence of furan and thiophene groups (as in the target compound) may enhance π-π stacking interactions with biological targets compared to purely aliphatic or phenyl-substituted analogs (e.g., ’s diethylaminophenyl derivative) .

- Polarity and Solubility: The morpholinopropyl and hydrochloride groups in ’s compound likely improve aqueous solubility compared to the more lipophilic thiophen-3-ylmethyl and furan-2-ylmethyl substituents .

- Biological Activity: While the target compound’s activity is undocumented, analogs like N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide show GATA4 modulation (IC₅₀ 3 μM), suggesting that isoxazole carboxamides are versatile scaffolds for targeting transcriptional regulators .

Commercial and Research Availability

- Pricing for analogs varies significantly (e.g., $61–$1,165 per 100 mg in ), reflecting differences in synthetic difficulty and demand .

Biological Activity

N-(furan-2-ylmethyl)-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide (CAS Number: 1448052-40-1) is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 302.4 g/mol. The structure includes a furan ring, a thiophene moiety, and an isoxazole core, which are known to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄N₂O₃S |

| Molecular Weight | 302.4 g/mol |

| CAS Number | 1448052-40-1 |

Anticancer Activity

Research indicates that derivatives of isoxazole compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. Notably, studies have demonstrated that these compounds can induce apoptosis in cancer cells through multiple pathways.

-

Cytotoxicity Studies :

- In vitro assays against human leukemia cell lines (e.g., HL-60) showed that certain isoxazole derivatives have IC₅₀ values in the micromolar range, indicating potent cytotoxicity .

- Flow cytometry analyses revealed that these compounds can arrest cell proliferation and induce apoptosis by modulating key apoptotic markers such as Bcl-2 and p21^WAF-1 .

-

Mechanism of Action :

- The mechanism by which N-(furan-2-ylmethyl)-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide exerts its effects may involve the activation of caspases and the modulation of cell cycle regulators. For example, one study highlighted that the compound could increase p53 expression levels and caspase cleavage in MCF-7 cells .

- Additionally, molecular docking studies suggested strong interactions between the compound and target proteins involved in apoptosis, similar to established anticancer agents like Tamoxifen .

Other Biological Activities

While the primary focus has been on anticancer properties, preliminary investigations into other biological activities suggest potential applications in areas such as:

- Antioxidant Activity : Some derivatives have shown promising antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Case Studies

Several studies have explored the biological activity of isoxazole derivatives:

-

Study on Isoxazole Derivatives :

- A study published in MDPI demonstrated that various isoxazole compounds exhibited significant cytotoxicity against human cancer cell lines, with some showing greater efficacy than traditional chemotherapeutics like doxorubicin .

- The compounds were evaluated for their ability to induce apoptosis via flow cytometry and Western blot analysis, confirming their potential as novel anticancer agents.

- Research on Molecular Docking :

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(furan-2-ylmethyl)-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide, and how can purity be validated?

- Answer : The compound can be synthesized via a multi-step route involving acylation of substituted thiazole or thiophene intermediates. For example, analogous compounds have been prepared using acetonitrile as a solvent under reflux, followed by cyclization in DMF with iodine and triethylamine . Purity validation typically employs thin-layer chromatography (TLC) with Merck Silica Gel 60 F254 plates and structural confirmation via and NMR spectroscopy (e.g., Varian Mercury 400 MHz) in DMSO- .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Answer : Key safety measures include:

- Ventilation : Ensure adequate fume hoods to avoid inhalation of aerosols or vapors.

- Personal Protective Equipment (PPE) : Use nitrile gloves, EN 166-compliant goggles, and NIOSH-approved respirators if dust or vapors are present .

- Spill Management : Contain spills using inert absorbents (e.g., vermiculite) and avoid drainage contamination .

Q. How can the compound’s structure be confirmed post-synthesis?

- Answer : X-ray crystallography (using SHELX software for refinement) is ideal for unambiguous structural determination . Alternatively, high-resolution NMR (400 MHz or higher) in deuterated solvents (e.g., DMSO-) can confirm substituent integration and coupling patterns, particularly for distinguishing furan and thiophene moieties .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

- Answer : Discrepancies may arise from assay-specific conditions (e.g., pH-dependent activity observed in thiadiazole derivatives ). To address this:

- Standardize Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%).

- Use Orthogonal Assays : Compare results from cytotoxicity (MTT assay), apoptosis (Annexin V staining), and target-specific assays (e.g., kinase inhibition) .

Q. How does the compound’s electronic configuration influence its reactivity in medicinal chemistry applications?

- Answer : The furan and thiophene rings contribute π-electron density, enhancing interactions with aromatic residues in biological targets (e.g., kinase ATP-binding pockets). Computational modeling (DFT calculations) can map electron distribution, while Hammett substituent constants predict regioselectivity in electrophilic substitutions .

Q. What are the challenges in optimizing this compound for in vivo studies, and how can they be mitigated?

- Answer : Key challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.